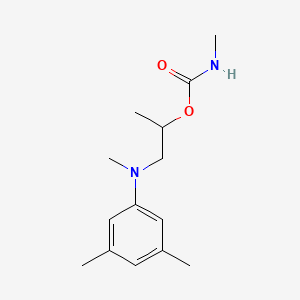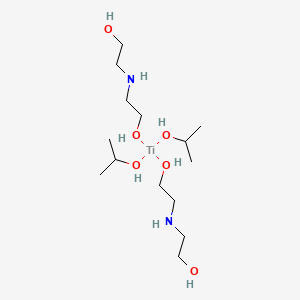
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンは、イソキサゾリジン類に属する合成有機化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。クロロフェニル、イミダゾリルメチル、メチルフェニルなどの様々な官能基の存在は、化合物のユニークな化学的性質と反応性に貢献しています。
合成方法
合成経路と反応条件
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、イミンとニトリルオキシド間の環状付加反応です。反応条件には、通常、ジクロロメタンやトルエンなどの適切な溶媒と、ルイス酸などの触媒の使用が含まれます。
工業生産方法
工業的な設定では、この化合物の生産は、収率と純度を最大化するために最適化された反応条件を伴う可能性があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between an imine and a nitrile oxide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンは、次のような様々な化学反応を起こす可能性があります。
酸化: 化合物は、対応する酸化物または他の酸化された誘導体に変換することができます。
還元: 還元反応は、異なる官能基を持つ還元された類似体の形成につながる可能性があります。
置換: 化合物は、置換反応に関与することができ、その場合、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: ハロゲン(例:臭素、塩素)や求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
科学的研究アプリケーション
化学
化学では、3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応経路の探求と新規化合物の開発を可能にします。
生物
生物学的研究では、この化合物は、抗菌性、抗真菌性、または抗癌性など、潜在的な生物活性を研究することができます。研究者は、その作用機序を理解するために、様々な生物学的標的との相互作用を調査します。
医学
医薬品化学では、この化合物は、潜在的な薬物候補として研究することができます。その多様な官能基は、生物学的経路のモジュレーションを可能にし、薬物開発のための有望なリード化合物となります。
工業
工業部門では、3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンは、特殊化学品、農薬、または特定の特性を持つ材料の生産に使用することができます。
科学的研究の応用
Chemistry
In chemistry, 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its diverse functional groups may allow for the modulation of biological pathways, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンの作用機序には、酵素、受容体、または核酸などの分子標的との相互作用が関係しています。化合物の官能基により、これらの標的に結合し、その活性をモジュレートすることができ、様々な生物学的効果をもたらします。関与する特定の経路は、化合物の構造と研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-フェニルイソキサゾリジン: 構造は似ていますが、フェニル環上のメチル基がありません。
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メトキシフェニル)イソキサゾリジン: 構造は似ていますが、フェニル環上のメチル基の代わりにメトキシ基があります。
独自性
3-(4-クロロフェニル)-3-(1H-イミダゾール-1-イルメチル)-2-メチル-5-(4-メチルフェニル)イソキサゾリジンの独自性は、その特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性を与えています。これは、研究および産業用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methoxyphenyl)isoxazolidine: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
113614-56-5 |
|---|---|
分子式 |
C21H22ClN3O |
分子量 |
367.9 g/mol |
IUPAC名 |
(3S,5S)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C21H22ClN3O/c1-16-3-5-17(6-4-16)20-13-21(24(2)26-20,14-25-12-11-23-15-25)18-7-9-19(22)10-8-18/h3-12,15,20H,13-14H2,1-2H3/t20-,21+/m0/s1 |
InChIキー |
PVSGWGTXWGYMKX-LEWJYISDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@@](N(O2)C)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2CC(N(O2)C)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


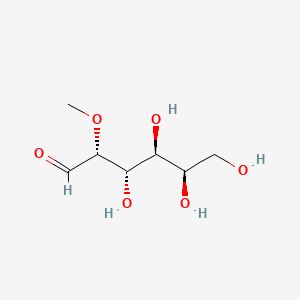






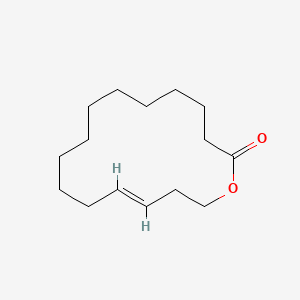
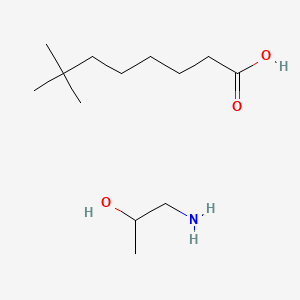
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)


